molecular formula C5H8O3 B8185458 trans-2-Hydroxymethyl-cyclopropanecarboxylic acid

trans-2-Hydroxymethyl-cyclopropanecarboxylic acid

Cat. No.: B8185458
M. Wt: 116.11 g/mol
InChI Key: QAKGVPAQOZSDOZ-DMTCNVIQSA-N
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Description

trans-2-Hydroxymethyl-cyclopropanecarboxylic acid: is a cyclopropane derivative with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . This compound is characterized by a cyclopropane ring substituted with a hydroxymethyl group and a carboxylic acid group in a trans configuration. It is a light yellow solid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of trans-2-Hydroxymethyl-cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can strain and distort molecular targets, leading to unique biological effects .

Comparison with Similar Compounds

Similar Compounds

    cis-2-Hydroxymethyl-cyclopropanecarboxylic acid: Differing only in the configuration of the substituents on the cyclopropane ring.

    trans-2-Methyl-cyclopropanecarboxylic acid: Lacks the hydroxymethyl group.

    trans-2-Hydroxymethyl-cyclopropanol: Lacks the carboxylic acid group.

Uniqueness

Properties

IUPAC Name

(1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKGVPAQOZSDOZ-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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